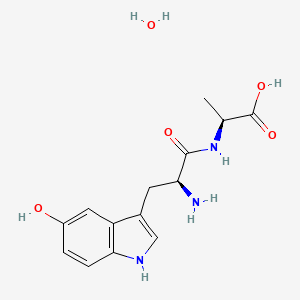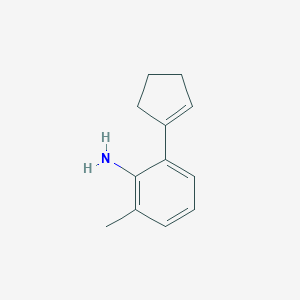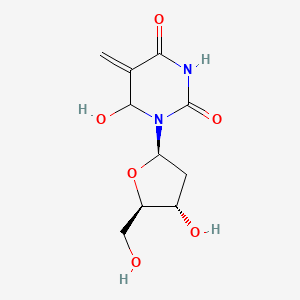
5-Hydroxy-L-tryptophyl-L-alanine--water (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-L-tryptophyl-L-alanine–water (1/1) is a compound that combines 5-Hydroxy-L-tryptophan and L-alanine in a 1:1 molar ratio with water. 5-Hydroxy-L-tryptophan is a naturally occurring amino acid and a precursor to the neurotransmitter serotonin. It is commonly used in the treatment of various conditions such as depression, insomnia, and chronic headaches . L-alanine is a non-essential amino acid that plays a crucial role in protein synthesis and metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-L-tryptophan typically involves the hydroxylation of L-tryptophan using tryptophan hydroxylase . This reaction requires the presence of tetrahydrobiopterin as a cofactor and oxygen as an oxidant. The reaction is carried out under mild conditions, typically at room temperature and neutral pH .
Industrial Production Methods
Industrial production of 5-Hydroxy-L-tryptophan often involves microbial fermentation using genetically engineered strains of Escherichia coli. These strains are modified to overexpress the enzymes required for the biosynthesis of L-tryptophan and its subsequent hydroxylation to 5-Hydroxy-L-tryptophan . The fermentation process is optimized to achieve high yields and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-L-tryptophan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-hydroxyindole-3-acetaldehyde.
Decarboxylation: It can be decarboxylated to form serotonin (5-hydroxytryptamine).
Substitution: It can undergo substitution reactions at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Decarboxylation: This reaction is typically catalyzed by aromatic L-amino acid decarboxylase under physiological conditions.
Substitution: Substitution reactions often require the presence of a strong base or acid to activate the hydroxyl group.
Major Products Formed
Oxidation: 5-hydroxyindole-3-acetaldehyde.
Decarboxylation: Serotonin (5-hydroxytryptamine).
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-L-tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives.
Biology: It is used to study the biosynthesis and metabolism of serotonin.
Industry: It is used in the production of dietary supplements and pharmaceuticals.
Wirkmechanismus
5-Hydroxy-L-tryptophan exerts its effects primarily by increasing the levels of serotonin in the brain. It is readily absorbed from the gastrointestinal tract and crosses the blood-brain barrier. Once in the brain, it is decarboxylated to form serotonin, which then acts on various serotonin receptors to regulate mood, sleep, and appetite . The molecular targets include serotonin receptors (5-HT receptors) and the serotonin transporter (SERT) .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-tryptophan: The precursor to 5-Hydroxy-L-tryptophan.
Serotonin (5-hydroxytryptamine): The product of 5-Hydroxy-L-tryptophan decarboxylation.
Melatonin: A derivative of serotonin involved in the regulation of sleep-wake cycles.
Uniqueness
5-Hydroxy-L-tryptophan is unique in its ability to cross the blood-brain barrier and directly increase serotonin levels in the brain, making it more effective than L-tryptophan in treating conditions related to serotonin deficiency .
Eigenschaften
CAS-Nummer |
352202-68-7 |
|---|---|
Molekularformel |
C14H19N3O5 |
Molekulargewicht |
309.32 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoyl]amino]propanoic acid;hydrate |
InChI |
InChI=1S/C14H17N3O4.H2O/c1-7(14(20)21)17-13(19)11(15)4-8-6-16-12-3-2-9(18)5-10(8)12;/h2-3,5-7,11,16,18H,4,15H2,1H3,(H,17,19)(H,20,21);1H2/t7-,11-;/m0./s1 |
InChI-Schlüssel |
GJPAVZKBJOVHMY-WJRQTEJMSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=C1C=C(C=C2)O)N.O |
Kanonische SMILES |
CC(C(=O)O)NC(=O)C(CC1=CNC2=C1C=C(C=C2)O)N.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(4-Methylphenoxy)but-2-yn-1-yl]piperidine](/img/structure/B14238787.png)


![Glycine, N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)-, (1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide (9CI)](/img/structure/B14238795.png)

![2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14238815.png)
![2-[6-[4-(dimethylamino)-6-methylpyrimidin-2-yl]sulfanylhexylsulfanyl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B14238826.png)


![[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane]](/img/structure/B14238854.png)

![3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid](/img/structure/B14238874.png)
![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid](/img/structure/B14238879.png)

